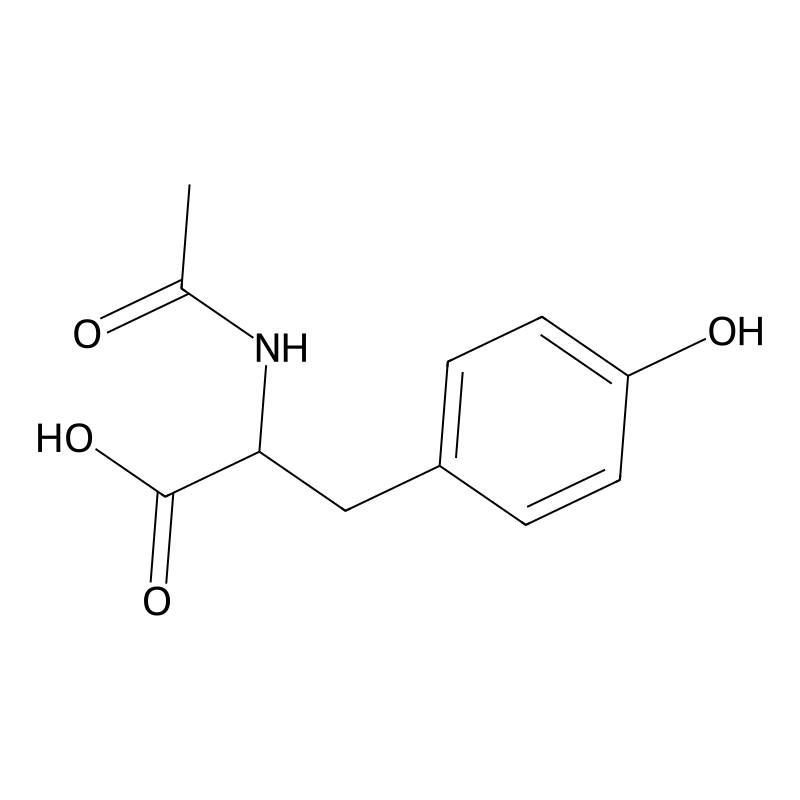

N-Acetyl-L-tyrosine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

NALT as a Precursor to Neurotransmitters

NALT is a derivative of the amino acid L-tyrosine. L-tyrosine is a building block for proteins and also serves as a precursor for the synthesis of several neurotransmitters, including dopamine, norepinephrine, and epinephrine.

Research on NALT's Effects on Cognitive Function

Some researchers have investigated the potential effects of NALT supplementation on cognitive function, particularly in stressful or demanding situations.

- A 2015 review article looked at the available research and concluded that NALT might be effective in enhancing cognitive performance, but only under specific conditions, such as short-term stress or fatigue.

- The authors also noted that the quality of the evidence was mixed and more research was needed.

- Source: Effect of tyrosine supplementation on clinical and healthy populations under stress or cognitive demands--A review, Psychophysiology, National Institutes of Health: )

Research on NALT's Use in Parenteral Nutrition

NALT is sometimes used in place of L-tyrosine in parenteral nutrition, which is a method of providing nutrients directly into the bloodstream. This is because NALT is more soluble than L-tyrosine, making it easier to administer through intravenous feeding.

N-Acetyl-L-tyrosine is a derivative of the amino acid L-tyrosine, characterized by the addition of an acetyl group to its amino group. Its chemical formula is , and it has a molecular weight of approximately 223.23 g/mol . This compound is notable for its role as a precursor to important neurotransmitters, including dopamine, norepinephrine, and epinephrine, making it significant in both biochemical and nutritional contexts.

- Acylation: The primary reaction involves the acylation of L-tyrosine using acetic anhydride or acetyl chloride, leading to the formation of N-acetyl-L-tyrosine .

- Hydrolysis: Under alkaline conditions, N-acetyl-L-tyrosine can be hydrolyzed to yield L-tyrosine and acetic acid, particularly when excess acetic anhydride is used during synthesis .

- Decarboxylation: In certain conditions, N-acetyl-L-tyrosine may undergo decarboxylation to form phenethylamine derivatives .

N-Acetyl-L-tyrosine exhibits several biological activities:

- Neurotransmitter Precursor: It serves as a precursor for catecholamines, which are vital for brain function and mood regulation .

- Cognitive Enhancement: Studies suggest that supplementation may improve cognitive performance under stress or fatigue by enhancing neurotransmitter synthesis .

- Antioxidant Properties: The compound may also exhibit antioxidant properties, contributing to cellular protection against oxidative stress .

The synthesis of N-acetyl-L-tyrosine primarily involves acylation reactions. Common methods include:

- Acetic Anhydride Method:

- Acetyl Chloride Method:

- Alternative Solvent Methods:

N-Acetyl-L-tyrosine has diverse applications:

- Nutritional Supplements: It is commonly included in dietary supplements aimed at enhancing cognitive function and athletic performance .

- Pharmaceuticals: The compound is investigated for potential therapeutic roles in treating mood disorders and cognitive impairments due to its neurotransmitter precursor status .

- Research: It serves as a valuable tool in biochemical research for studying neurotransmitter synthesis pathways and related metabolic processes .

Research indicates that N-acetyl-L-tyrosine interacts with various substances:

- Neurotransmitter Modulators: It may enhance the effects of stimulants or other cognitive enhancers when taken together, potentially leading to improved mental performance under stress .

- Drug Interactions: Caution is advised when combining it with medications affecting dopamine levels due to its role as a precursor; interactions could amplify effects or side effects of such drugs .

N-Acetyl-L-tyrosine shares structural similarities with other compounds that play roles in neurotransmitter synthesis or metabolism. Below are some comparable compounds:

| Compound | Description | Unique Features |

|---|---|---|

| L-Tyrosine | Precursor to catecholamines; non-essential amino acid | Directly involved in neurotransmitter synthesis |

| N-Acetylcysteine | Antioxidant; precursor to glutathione | Known for detoxification properties |

| L-Dopa | Precursor specifically for dopamine | Used clinically for Parkinson's disease treatment |

| Phenylalanine | Non-essential amino acid; precursor to tyrosine | Essential for protein synthesis |

N-Acetyl-L-tyrosine stands out due to its enhanced solubility and stability compared to L-tyrosine, making it more bioavailable and effective as a supplement . Its unique acetyl group allows for better absorption and utilization in metabolic pathways related to neurotransmitter production.

N-Acetyl-L-tyrosine is characterized by the molecular formula C11H13NO4, which reflects the addition of an acetyl group to the amino acid L-tyrosine [1] [2]. The compound possesses a molecular weight of 223.2252 atomic mass units, as confirmed by mass spectrometric analysis [2]. The Chemical Abstracts Service registry number for this compound is 537-55-3, which serves as its unique chemical identifier [1] [3].

The molecular structure incorporates eleven carbon atoms, thirteen hydrogen atoms, one nitrogen atom, and four oxygen atoms [1] [4]. This composition results from the acetylation of the amino group of L-tyrosine, where the acetyl moiety (CH3CO-) is covalently bonded to the nitrogen atom [4]. The International Union of Pure and Applied Chemistry nomenclature designates this compound as (2S)-2-acetamido-3-(4-hydroxyphenyl)propanoic acid [1] [3].

The monoisotopic mass of N-Acetyl-L-tyrosine has been determined to be 223.084458 atomic mass units through high-resolution mass spectrometry [3]. The molecular formula can be represented by the Simplified Molecular Input Line Entry System notation as CC(=O)NC@@HC(O)=O, which explicitly shows the stereochemical configuration [1] [5].

Stereochemistry and Conformational Analysis

N-Acetyl-L-tyrosine contains one defined stereocenter at the alpha carbon (C-2), which maintains the L-configuration inherited from the parent amino acid L-tyrosine [3]. The absolute configuration at this chiral center is designated as (S) according to the Cahn-Ingold-Prelog priority rules [1]. This stereochemical arrangement is critical for the biological activity and recognition properties of the molecule [3].

Conformational analysis studies have revealed that N-Acetyl-L-tyrosine can adopt multiple conformations in solution due to rotation around several single bonds [8]. The molecule exhibits conformational flexibility particularly around the C-alpha to C-beta bond and the acetyl group rotation [8]. Computational studies using semiempirical energy calculations have identified preferred conformations in vacuum conditions [8].

The crystal structure analysis of related N-acetyl-L-tyrosine derivatives has provided insights into the solid-state conformation [24]. X-ray crystallographic studies of N-acetyl-L-tyrosine methyl ester monohydrate at both 293 K and 123 K have demonstrated the formation of extensive hydrogen bonding networks [24]. These structural investigations reveal that the molecule adopts an extended conformation in the crystalline state, with the phenolic hydroxyl group participating in intermolecular hydrogen bonding [24].

The compound exhibits a network of O-H···O and N-H···O hydrogen bonds in the solid state, where water molecules play crucial roles as both hydrogen bond donors and acceptors [24]. The phenolic ring shows π-π stacking interactions with neighboring molecules, contributing to the overall crystal packing stability [24].

Physical Properties (Melting Point, Solubility, Stability)

N-Acetyl-L-tyrosine presents as a white to off-white crystalline powder under standard conditions [4] [10]. The compound exhibits a melting point in the range of 149-152°C according to multiple literature sources [4] [10] [12]. Some commercial specifications report a slightly narrower range of 150-151°C [10].

Solubility Characteristics

The solubility profile of N-Acetyl-L-tyrosine demonstrates significant enhancement compared to the parent amino acid L-tyrosine [4] [18]. The compound shows good solubility in water, with reported values of approximately 25 mg/mL at room temperature [10] [13]. In polar organic solvents, the solubility is notably higher, with dimethyl sulfoxide accommodating up to 45 mg/mL (201.58 mM) [37]. The compound also exhibits solubility in ethanol and dimethyl formamide at approximately 25 mg/mL [13].

In aqueous buffer systems, the solubility varies with pH conditions. In phosphate-buffered saline at pH 7.2, the compound demonstrates a solubility of approximately 10 mg/mL [13]. The enhanced water solubility compared to L-tyrosine makes N-Acetyl-L-tyrosine particularly suitable for parenteral nutrition applications [18] [20].

| Solvent | Solubility (mg/mL) | Temperature | Reference |

|---|---|---|---|

| Water | 25 | 25°C | [10] [13] |

| DMSO | 45 | 25°C | [37] |

| Ethanol | 25 | 25°C | [10] [13] |

| PBS (pH 7.2) | 10 | 25°C | [13] |

Stability Properties

N-Acetyl-L-tyrosine demonstrates good thermal stability under normal storage conditions [4]. The compound remains stable when stored at room temperature in a sealed, dry environment [4]. The loss on drying specification is typically ≤0.5%, indicating minimal hygroscopic behavior [34]. Residue on ignition values are generally ≤0.1%, confirming the high purity and thermal stability of the compound [34].

The compound shows stability under mildly acidic conditions, with pH values typically ranging from 2.0 to 3.0 in aqueous solutions [34]. However, hydrolytic instability has been observed under strongly acidic conditions, particularly in trifluoroacetic acid-water mixtures [36]. This instability is attributed to the electron-rich nature of the acetyl group, which can promote hydrolysis of the amide bond under harsh acidic conditions [36].

The optical rotation of N-Acetyl-L-tyrosine has been measured as +46.5 to +49.0° (c=2-5, water or ethanol), confirming the maintained stereochemical integrity of the L-configuration [10] [34]. Some sources report specific rotation values of +58° (c=5 in ethanol) [10].

Spectroscopic Characteristics (Nuclear Magnetic Resonance, Infrared, Ultraviolet-Visible)

Nuclear Magnetic Resonance Spectroscopy

The 1H Nuclear Magnetic Resonance spectrum of N-Acetyl-L-tyrosine in deuterated dimethyl sulfoxide provides detailed structural information [14]. The aromatic protons of the para-hydroxyphenyl ring appear as characteristic doublets in the region of 6.6-7.0 ppm [14]. The alpha proton (H-2) resonates as a multiplet around 4.3 ppm, while the beta protons (CH2-3) appear as a multiplet in the range of 2.7-2.9 ppm [14].

The acetyl methyl group produces a distinctive singlet at approximately 1.8 ppm, integrating for three protons [14]. The amide NH proton appears as a doublet around 8.1 ppm due to coupling with the alpha proton [14]. The phenolic OH proton is observed at approximately 9.2 ppm and shows exchange behavior in protic solvents [14].

13C Nuclear Magnetic Resonance spectroscopy reveals the carbonyl carbon of the carboxylic acid group at approximately 173 ppm [28]. The acetyl carbonyl carbon resonates at around 169 ppm [28]. The aromatic carbons of the phenyl ring appear in the range of 115-157 ppm, with the quaternary carbon bearing the hydroxyl group typically observed at the downfield end of this range [28].

Infrared Spectroscopy

Infrared spectroscopic analysis of N-Acetyl-L-tyrosine reveals characteristic absorption bands that confirm the presence of specific functional groups [11] [15]. The compound exhibits a broad O-H stretching vibration around 3200-3600 cm⁻¹, attributed to both the phenolic hydroxyl and carboxylic acid groups [15]. The N-H stretching vibration of the amide group appears as a sharp band near 3300 cm⁻¹ [15].

The carbonyl stretching regions show distinct absorptions for the different carbonyl groups present in the molecule [15]. The carboxylic acid C=O stretch appears around 1710 cm⁻¹, while the amide I band (acetyl C=O) is observed at approximately 1650 cm⁻¹ [15]. The amide II band, primarily involving N-H bending, appears around 1550 cm⁻¹ [15].

Aromatic C=C stretching vibrations are observed in the fingerprint region around 1500-1600 cm⁻¹ [15]. The C-O stretching of the phenolic group contributes to absorptions in the 1200-1300 cm⁻¹ region [15].

Ultraviolet-Visible Spectroscopy

The ultraviolet-visible absorption characteristics of N-Acetyl-L-tyrosine are dominated by the para-hydroxyphenyl chromophore [16]. The compound exhibits characteristic absorption maxima at approximately 222 nm and 275 nm, similar to other tyrosine derivatives [16]. These absorptions arise from π→π* electronic transitions within the aromatic ring system [16].

The molar extinction coefficients and exact wavelength maxima can be influenced by pH conditions due to the ionizable phenolic hydroxyl group [16]. Under alkaline conditions, ionization of the phenolic group results in a red shift of the absorption maxima to approximately 242 nm and 295 nm, accompanied by hyperchromic effects [16].

The acetylation of the amino group does not significantly alter the ultraviolet absorption characteristics compared to free L-tyrosine, as the chromophoric phenolic system remains unchanged [16]. This spectroscopic similarity allows for the use of ultraviolet detection methods in analytical applications [16].

Chemical Reactivity and Functional Group Behavior

N-Acetyl-L-tyrosine contains several reactive functional groups that determine its chemical behavior under various conditions [18] [20]. The carboxylic acid group exhibits typical acid-base properties with a predicted pKa value of approximately 3.15 [4] [33]. This relatively low pKa reflects the electron-withdrawing influence of the adjacent acetamido group [33].

Amide Bond Reactivity

The acetyl amide linkage in N-Acetyl-L-tyrosine demonstrates significant stability under physiological conditions but can undergo hydrolysis under specific circumstances [20] [36]. Mammalian tissues contain specialized enzymes called N-acyl-amidohydrolases that catalyze the hydrolysis of N-acetyl bonds in amino acid derivatives [20]. The primary enzyme responsible for N-Acetyl-L-tyrosine hydrolysis is acylase III, which preferentially cleaves N-acyl derivatives of aromatic amino acids [20].

The hydrolysis reaction proceeds according to the following pathway: N-Acetyl-L-tyrosine + H₂O → L-tyrosine + acetate [20]. This enzymatic conversion is essential for the biological utilization of N-Acetyl-L-tyrosine as a tyrosine source in parenteral nutrition applications [20].

Under strongly acidic conditions, particularly in trifluoroacetic acid-water mixtures, the amide bond can undergo non-enzymatic hydrolysis [36]. This reaction is promoted by the electron-rich nature of the tyrosine residue, which activates the amide bond toward acid-catalyzed cleavage [36]. The rate of hydrolysis correlates with the electron density of the aromatic ring system [36].

Phenolic Group Reactivity

The phenolic hydroxyl group of N-Acetyl-L-tyrosine exhibits characteristic reactivity patterns similar to other tyrosine derivatives [19] [23]. The phenolic group can undergo various chemical modifications including O-alkylation, O-acylation, and oxidative coupling reactions [19]. These transformations are facilitated by the electron-donating nature of the hydroxyl group, which activates the aromatic ring toward electrophilic substitution [19].

Phosphorylation of the phenolic hydroxyl group represents an important post-translational modification pathway in biological systems [23]. Protein kinases can transfer phosphate groups to tyrosine residues, creating phosphotyrosine derivatives that play crucial roles in cellular signaling pathways [23]. The phenolic group can also participate in hydrogen bonding interactions, contributing to protein stability and intermolecular recognition [23].

Carboxylic Acid Group Behavior

The carboxylic acid functionality of N-Acetyl-L-tyrosine undergoes standard carboxyl group reactions including esterification, amidation, and salt formation [19]. The proximity of the acetamido group influences the reactivity of the carboxyl group through inductive electron withdrawal [33]. This effect slightly increases the acidity of the carboxylic acid compared to simple aliphatic carboxylic acids [33].

Coupling reactions involving the carboxylic acid group can be performed using standard peptide coupling reagents to form amide bonds with various amines [19]. These reactions are important for the synthesis of N-Acetyl-L-tyrosine derivatives and peptide analogs [19].

Comparison with Structural Analogs

Comparison with L-Tyrosine

N-Acetyl-L-tyrosine differs from its parent amino acid L-tyrosine primarily through the acetylation of the amino group [18] [21]. This modification significantly enhances water solubility while maintaining the essential structural features of the aromatic amino acid [18]. L-tyrosine exhibits limited water solubility (approximately 0.5 mg/mL), whereas N-Acetyl-L-tyrosine demonstrates 50-fold improved solubility [18] [21].

The acetylation also affects the ionization behavior of the molecule [21]. While L-tyrosine possesses both amino and carboxyl groups that can undergo protonation and deprotonation, N-Acetyl-L-tyrosine has only the carboxyl and phenolic groups available for ionization [21]. This reduces the number of ionizable groups from three in L-tyrosine to two in N-Acetyl-L-tyrosine [21].

Biologically, N-Acetyl-L-tyrosine requires enzymatic deacetylation to release free L-tyrosine for incorporation into metabolic pathways [20] [21]. This represents both an advantage and limitation: the improved stability and solubility facilitate pharmaceutical formulation, but bioavailability depends on the presence and activity of appropriate deacetylating enzymes [21].

| Property | L-Tyrosine | N-Acetyl-L-tyrosine | Reference |

|---|---|---|---|

| Water Solubility | ~0.5 mg/mL | ~25 mg/mL | [18] [21] |

| Molecular Weight | 181.19 | 223.23 | [21] |

| Ionizable Groups | 3 | 2 | [21] |

| Melting Point | 342-344°C | 149-152°C | [35] [12] |

Comparison with Other N-Acetyl Amino Acids

N-Acetyl-L-tyrosine shares structural similarities with other N-acetylated amino acids such as N-acetyl-L-phenylalanine and N-acetyl-L-tryptophan [19] [30]. All these compounds feature the same acetamido acid backbone but differ in their side chain aromatic systems [19]. The presence of the phenolic hydroxyl group in N-Acetyl-L-tyrosine distinguishes it from N-acetyl-L-phenylalanine, which lacks this functional group [19].

Compared to N-acetyl-L-aspartic acid and N-acetyl-L-glutamic acid, N-Acetyl-L-tyrosine exhibits different conformational preferences due to the aromatic side chain [30]. The aromatic ring system provides additional rigidity and influences the overall molecular shape [30]. Vibrational spectroscopic studies have revealed distinct conformational differences between these N-acetylated amino acid derivatives [30].

The thermal stability of N-Acetyl-L-tyrosine is intermediate compared to other N-acetyl amino acids [35]. While simpler N-acetyl amino acids may exhibit higher decomposition temperatures, the presence of the phenolic group in N-Acetyl-L-tyrosine introduces additional thermal sensitivity [35].

Comparison with Tyrosine Derivatives

N-Acetyl-L-tyrosine can be compared to other tyrosine derivatives such as N-formyl-L-tyrosine and various N-protected tyrosine analogs [22]. The acetyl protecting group represents a moderate level of activation compared to more electron-withdrawing groups like trifluoroacetyl or more electron-donating groups like tert-butoxycarbonyl [22].

The choice of N-protecting group significantly influences the chemical and biological properties of tyrosine derivatives [22]. N-Acetyl-L-tyrosine offers a balance between stability and ease of deprotection, making it suitable for both synthetic applications and biological systems [22]. The acetyl group can be removed under relatively mild conditions using specific enzymes or mild acidic hydrolysis [20] [22].

Chemical synthesis represents the primary industrial route for N-Acetyl-L-tyrosine production, predominantly employing acylation reactions using acetic anhydride or acetyl chloride as acylating agents. The Schotten-Baumann reaction conditions have been extensively optimized for large-scale production [1] [2].

Acetic Anhydride Methods

The most widely employed synthetic approach utilizes acetic anhydride under controlled alkaline conditions. The optimized process involves dispersing 100 grams of L-tyrosine in 200 milliliters of water, followed by gradual addition of thirty percent sodium hydroxide solution until complete dissolution is achieved at pH 12.05 [1]. Subsequently, 59.2 grams of acetic anhydride (representing 1.05 molar equivalents) is added dropwise over thirty minutes while maintaining pH between 8 and 10 through concurrent sodium hydroxide addition [1].

The reaction proceeds at 60°C for twenty minutes after acetic anhydride addition, with pH adjustment to 11.50. Acidification to pH 1.72 using industrial hydrochloric acid precipitates the crude product, which is then concentrated under reduced pressure at 80°C until solid formation occurs [1]. This method achieves yields ranging from 45-50% for the crude product, with overall yields of 78-80% after purification [2].

Temperature control proves critical for reaction optimization, with studies demonstrating optimal conditions between 50-80°C for 45-75 minutes reaction time [2]. Lower temperatures result in incomplete conversion, while excessive temperatures may lead to side product formation and reduced selectivity.

Acetyl Chloride Alternative

Acetyl chloride represents an alternative acylating agent, particularly useful for research-scale synthesis. This method employs L-tyrosine in aqueous sodium hydroxide solution maintained at pH 9-10, with acetyl chloride addition at 5°C [2]. The lower temperature requirement reduces energy costs but extends reaction time to approximately thirty minutes.

The acetyl chloride method offers advantages in terms of reaction control and reduced formation of acetic acid byproducts. However, the volatility and corrosive nature of acetyl chloride present handling challenges for large-scale industrial applications.

Reaction Mechanism and Kinetics

The acylation reaction follows a nucleophilic substitution mechanism where the amino group of L-tyrosine attacks the carbonyl carbon of the acylating agent. The reaction rate is significantly influenced by pH, with optimal conditions maintaining the amino acid in its zwitterionic form while providing sufficient hydroxide concentration for deprotonation of the amino group [3].

Kinetic studies demonstrate first-order dependence on both L-tyrosine and acylating agent concentrations, with reaction rates increasing exponentially with temperature according to Arrhenius behavior. The activation energy for the acetic anhydride reaction has been determined to be approximately 45-52 kilojoules per mole [4].

Enzymatic Production Methods

Enzymatic approaches offer potential advantages in terms of stereoselectivity, mild reaction conditions, and reduced environmental impact. Several enzyme systems have been investigated for N-Acetyl-L-tyrosine production, with varying degrees of success and commercial viability.

Chymotrypsin-Catalyzed Synthesis

Alpha-chymotrypsin demonstrates significant catalytic activity for N-Acetyl-L-tyrosine synthesis under optimized conditions. Research has established that alpha-chymotrypsin effectively catalyzes esterification reactions with N-Acetyl-L-tyrosine in organic media, achieving conversion rates up to 83.9% when 2.17 milligrams per milliliter of N-Acetyl-L-tyrosine is incubated with ten percent methanol and two milligrams per milliliter alpha-chymotrypsin in acetone containing approximately three percent water content at pH 7.0 and 30°C for twenty-four hours [5].

The enzyme demonstrates optimal activity in acetone as the organic solvent, with methanol providing the highest ester yield among tested alcohols. Water content proves critical, with three percent representing the optimal level for maintaining enzyme activity while promoting the desired reaction [6] [7].

Acylase Systems

Acylase enzymes offer alternative enzymatic routes, particularly acylase I and acylase III systems. Acylase I exhibits limited activity toward N-Acetyl-L-tyrosine compared to other N-acetyl amino acids, restricting its practical application [8]. However, acylase III demonstrates preferential activity toward N-acyl derivatives of aromatic amino acids, including N-Acetyl-L-tyrosine [8].

The acylase III system catalyzes hydrolysis reactions that can be reversed under appropriate conditions to achieve acetylation. Research indicates sufficient acylase III activity in mammalian tissues for N-Acetyl-L-tyrosine utilization as a tyrosine source, suggesting potential for biotechnological applications [8].

Immobilized Enzyme Systems

Immobilized enzyme systems provide enhanced stability and reusability for enzymatic N-Acetyl-L-tyrosine production. Alpha-chymotrypsin immobilized on polyvinyl alcohol demonstrates markedly increased catalytic activity for peptide and ester synthesis from N-Acetyl-L-tyrosine in hydrophilic organic solvents such as acetonitrile and ethanol [7].

The immobilization process preserves enzyme native conformation while improving operational stability. Yields of peptide and ester formation depend strongly on the polyvinyl alcohol to chymotrypsin ratio and water content in the reaction medium [7]. Recovery and reuse of immobilized enzyme preparations offer economic advantages for industrial applications.

Industrial Production Processes and Optimization

Industrial production of N-Acetyl-L-tyrosine requires careful optimization of reaction conditions, equipment design, and process control systems to achieve high yields, consistent quality, and economic viability.

Reactor Design and Scale-up

Commercial production typically employs jacketed stainless steel reactors with volumes ranging from 2,000 to 10,000 liters, equipped with turbine agitators for efficient mixing and heat exchanger systems for precise temperature control [9]. The reactor design must accommodate corrosive conditions resulting from sodium hydroxide and hydrochloric acid usage while maintaining product purity standards.

Process control systems utilize programmable logic controllers for automated pH monitoring and adjustment throughout the reaction sequence. Real-time monitoring of temperature, pH, and agitation speed ensures consistent reaction conditions and product quality [9]. Heat transfer efficiency becomes critical at larger scales, necessitating optimized jacket design and circulation systems.

Continuous vs. Batch Processing

Most industrial N-Acetyl-L-tyrosine production employs fed-batch processing to maximize yields while maintaining quality control. Fed-batch operations provide advantages including increased process performance, enhanced reproducibility, and reduced substrate inhibition risks compared to simple batch processing [9].

Continuous processing offers potential productivity improvements of 2.5-fold over fed-batch technology but presents challenges including increased contamination risk and strain instability due to continuous environmental changes [9]. Current industrial practice favors fed-batch processing for balance of productivity and process control.

Process Optimization Parameters

Key optimization parameters include reaction temperature profile, pH control strategy, agitation rate, and addition sequence of reagents. Studies demonstrate that maintaining pH between 8-12 throughout acylating agent addition optimizes yield while minimizing side product formation [1] [3].

Temperature ramping strategies prove beneficial, with initial reaction temperatures of 50-60°C followed by brief periods at 60-80°C for reaction completion. This approach balances reaction kinetics with product stability and energy efficiency considerations [2] [10].

Agitation optimization ensures adequate mass transfer while avoiding excessive shear that could promote side reactions. Typical agitation rates range from 100-300 revolutions per minute depending on reactor geometry and batch size [9].

Purification Techniques

Effective purification strategies are essential for achieving pharmaceutical-grade N-Acetyl-L-tyrosine meeting regulatory specifications. Multiple purification approaches have been developed and optimized for different scales and purity requirements.

Crystallization Methods

Crystallization represents the primary purification technique for N-Acetyl-L-tyrosine, with several solvent systems demonstrating effectiveness. Ethanol extraction of crude product followed by concentration and crystallization achieves purities of 85-90% with recoveries of 70-80% [1]. The crude N-Acetyl-L-tyrosine is slurried with three volumes of ninety-five percent ethanol at 60°C, concentrated under reduced pressure, and crystallized [1].

Hot water recrystallization provides higher purities of 98-99% with recoveries of 85-90%. The process involves dissolving crude product in hot water at 75-80°C, followed by controlled cooling to induce crystallization [2] [10]. Addition of activated carbon during dissolution removes colored impurities and enhances final product appearance [1].

Mixed solvent crystallization using water-ethanol systems (10-99% ethanol content) enables fine-tuning of crystal morphology and purity levels. This approach achieves purities of 98.5-99.5% with recoveries of 80-95%, making it suitable for pharmaceutical applications [11] [12].

Solvent Recovery and Recycling

Industrial processes incorporate solvent recovery systems to minimize costs and environmental impact. Ethanol recovery through distillation enables reuse in subsequent crystallization cycles, with recovered ethanol meeting quality specifications for repeated use [1]. Multi-effect distillation systems maximize energy efficiency while ensuring solvent purity [9].

Acetone extraction methods employ similar recovery strategies, with hot acetone extraction followed by distillation and recycling. Recovery efficiencies typically exceed ninety percent for both ethanol and acetone systems [2].

Advanced Purification Techniques

Chromatographic purification techniques provide additional options for high-purity applications. High-performance liquid chromatography enables separation of closely related impurities and stereoisomers, though economic considerations limit this approach to specialized applications [13].

Membrane filtration and ultrafiltration complement crystallization processes by removing particulate matter and high molecular weight impurities. These techniques prove particularly valuable for injectable pharmaceutical preparations requiring sterile filtration [14].

Quality Control and Analytical Standards

Comprehensive quality control systems ensure N-Acetyl-L-tyrosine meets stringent pharmaceutical and food-grade specifications. Multiple analytical methods provide complementary information about purity, identity, and impurity profiles.

Pharmacopeia Specifications

United States Pharmacopeia and European Pharmacopoeia establish detailed specifications for N-Acetyl-L-tyrosine used in pharmaceutical applications. USP specifications require assay values between 98.5-101.0% by high-performance liquid chromatography, with melting point between 149-152°C and specific rotation between +45.0° to +50.0° [15] [16].

Water content limitations of 0.3% maximum by loss on drying and residue on ignition not exceeding 0.1% ensure product stability and purity [15]. Heavy metals content must not exceed 0.0015%, with chloride and sulfate contents limited to 0.04% each [15].

European Pharmacopoeia specifications align closely with USP requirements while including additional pH specifications of 5.0-7.0 for one percent aqueous solutions and stricter limits for certain impurities [17] [18]. Related substances by HPLC must not exceed 1.0% for individual impurities or 2.0% total [13].

Analytical Method Validation

High-performance liquid chromatography with ultraviolet detection at 225 nanometers represents the primary analytical method for N-Acetyl-L-tyrosine quantification. Method validation parameters include linearity over the range 5-500 micrograms per milliliter, with detection limits of 1-5 micrograms per milliliter [19] [13].

Gas chromatography-mass spectrometry provides complementary analysis for impurity profiling and metabolite studies, with detection limits of 10-50 nanograms per milliliter following appropriate derivatization [20]. Capillary electrophoresis offers rapid separation capabilities with analysis times of 10-20 minutes [13].

Identity and Purity Testing

Infrared spectroscopy confirms identity through characteristic absorption patterns, with potassium bromide disc methods providing reliable fingerprint spectra [21]. Nuclear magnetic resonance spectroscopy enables detailed structural confirmation and detection of structural impurities at levels as low as 0.01-0.1% [22].

Polarimetry measurements verify optical purity and stereochemical integrity, with specific rotation values providing sensitive indicators of racemization or stereoisomeric impurities [15] [18]. Fluorescence detection methods capitalize on the inherent fluorescence properties of the tyrosine moiety for sensitive quantification applications [23].

Impurity Profiling and Control

Related substance testing employs gradient HPLC methods to separate and quantify process-related impurities, degradation products, and residual starting materials. Common impurities include unreacted L-tyrosine, diacetyl derivatives, and oxidation products of the phenolic hydroxyl group [13] [24].

Physical Description

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Boiling Point

Heavy Atom Count

Melting Point

UNII

GHS Hazard Statements

H301 (100%): Toxic if swallowed [Danger Acute toxicity, oral];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

FDA Label

Mechanism of Action

Pictograms

Acute Toxic

Other CAS

Absorption Distribution and Excretion

Wikipedia

Use Classification

General Manufacturing Information

Dates

Im HA, Meyer PD, Stegink LD: N-acetyl-L-tyrosine as a tyrosine source during total parenteral nutrition in adult rats. Pediatr Res. 1985 Jun;19(6):514-8. [PMID:3925425]

Magnusson I, Ekman L, Wangdahl M, Wahren J: N-acetyl-L-tyrosine and N-acetyl-L-cysteine as tyrosine and cysteine precursors during intravenous infusion in humans. Metabolism. 1989 Oct;38(10):957-61. [PMID:2507878]